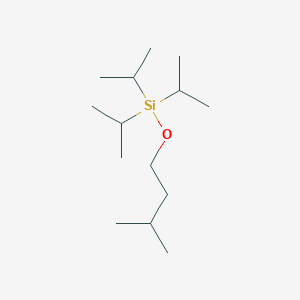
Dodec-11-ene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodec-11-ene-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl fluoride group (SO2F) attached to an organic moiety this compound is particularly interesting due to its unique structure, which includes a long alkyl chain with an unsaturated bond (double bond) at the 11th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodec-11-ene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of dodec-11-ene-1-sulfonic acid with a fluorinating agent such as sulfuryl fluoride (SO2F2). The reaction typically occurs under mild conditions and can be facilitated by the presence of a base such as triethylamine. The overall reaction can be represented as follows:
Dodec-11-ene-1-sulfonic acid+SO2F2→Dodec-11-ene-1-sulfonyl fluoride+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Electrochemical oxidative coupling of thiols and potassium fluoride in flow reactors has been reported as an effective method for synthesizing sulfonyl fluorides . This method offers advantages such as mild reaction conditions, high yields, and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dodec-11-ene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Addition Reactions: The double bond in the alkyl chain can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens and hydrogen halides are used in addition reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Halogenated Compounds: Formed by addition reactions with halogens.
Aplicaciones Científicas De Investigación
Dodec-11-ene-1-sulfonyl fluoride has found applications in various fields of scientific research:
Mecanismo De Acción
The mechanism of action of dodec-11-ene-1-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic and can react with nucleophiles such as amino, hydroxyl, and thiol groups. This reactivity allows it to modify proteins and other biomolecules, leading to changes in their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethenesulfonyl Fluoride: Contains a shorter alkyl chain and a double bond adjacent to the sulfonyl fluoride group.
1-Bromoethene-1-sulfonyl Fluoride: Similar structure but with a bromine atom attached to the double bond.
Sulfuryl Fluoride: A simpler compound with a sulfur-fluorine bond but lacking the alkyl chain.
Uniqueness
Dodec-11-ene-1-sulfonyl fluoride is unique due to its long alkyl chain with an unsaturated bond, which provides additional reactivity and versatility in chemical reactions. This structure allows it to participate in a wider range of reactions compared to simpler sulfonyl fluorides .
Propiedades
Número CAS |
623114-66-9 |
|---|---|
Fórmula molecular |
C12H23FO2S |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
dodec-11-ene-1-sulfonyl fluoride |
InChI |
InChI=1S/C12H23FO2S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2H,1,3-12H2 |
Clave InChI |
YCNPJTXLDITJOF-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCCS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one](/img/structure/B14233246.png)
![1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14233256.png)
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)

![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)
![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)


![(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride](/img/structure/B14233301.png)



![6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline](/img/structure/B14233324.png)
